molecular formula C9H8BrF3O2 B13925170 2-(2-Bromo-5-(trifluoromethyl)phenoxy)ethanol

2-(2-Bromo-5-(trifluoromethyl)phenoxy)ethanol

Cat. No.: B13925170
M. Wt: 285.06 g/mol
InChI Key: RCWYNXGTZRQNIK-UHFFFAOYSA-N
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Description

2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)phenol with an appropriate ethylene oxide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(trifluoromethyl)phenol
  • 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetaldehyde
  • 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetone

Uniqueness

2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol is unique due to the combination of its bromine, trifluoromethyl, and phenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenoxy]ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5,14H,3-4H2

InChI Key

RCWYNXGTZRQNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCO)Br

Origin of Product

United States

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